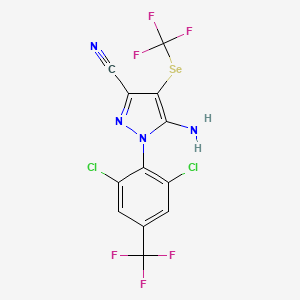
Gaba-IN-2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gaba-IN-2: is a compound that has garnered significant interest in the scientific community due to its potential applications in various fields, including chemistry, biology, medicine, and industry. It is a derivative of gamma-aminobutyric acid, which is a major inhibitory neurotransmitter in the central nervous system of mammals. The compound is known for its unique properties and potential therapeutic benefits.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Gaba-IN-2 typically involves the decarboxylation of glutamic acid through the action of glutamate decarboxylase. This reaction is carried out under controlled conditions to ensure the purity and yield of the final product. The reaction conditions often include maintaining a specific pH and temperature to optimize the enzyme activity.
Industrial Production Methods: Industrial production of this compound can be achieved through microbial fermentation. Engineered strains of microorganisms, such as Clostridium tyrobutyricum, are used to produce this compound in large quantities. The fermentation process involves the use of monosodium glutamate as a substrate, and the production is optimized through fed-batch fermentation techniques .
Analyse Des Réactions Chimiques
Types of Reactions: Gaba-IN-2 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its properties or to create derivatives with specific functions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce this compound.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.
Applications De Recherche Scientifique
Chemistry: In chemistry, Gaba-IN-2 is used as a building block for the synthesis of various complex molecules. Its unique structure allows for the creation of derivatives with specific properties, making it valuable in the development of new materials and catalysts.
Biology: In biological research, this compound is studied for its role in neurotransmission and its potential therapeutic effects on neurological disorders. It is used in experiments to understand the mechanisms of inhibitory neurotransmission and to develop treatments for conditions such as epilepsy and anxiety.
Medicine: this compound has shown promise in the treatment of various medical conditions. Its ability to modulate neurotransmission makes it a potential candidate for the development of drugs for neurological disorders. Additionally, its anti-inflammatory and anti-cancer properties are being explored in preclinical studies .
Industry: In the industrial sector, this compound is used in the production of functional foods and dietary supplements. Its health benefits, including stress reduction and improved sleep, make it a popular ingredient in wellness products .
Mécanisme D'action
Gaba-IN-2 exerts its effects by binding to gamma-aminobutyric acid receptors in the central nervous system. These receptors are divided into two main types: gamma-aminobutyric acid A and gamma-aminobutyric acid B. By binding to these receptors, this compound modulates ion channels, leading to hyperpolarization of the cell membrane and inhibition of action potential transmission. This mechanism is crucial for its inhibitory effects on neuronal activity .
Comparaison Avec Des Composés Similaires
Gabapentin: A structural analogue of gamma-aminobutyric acid used to treat neuropathic pain and seizures.
Pregabalin: Another gamma-aminobutyric acid derivative with similar uses as gabapentin.
Uniqueness of Gaba-IN-2: this compound is unique due to its specific binding affinity and its ability to modulate both gamma-aminobutyric acid A and gamma-aminobutyric acid B receptorsAdditionally, its production through microbial fermentation offers a sustainable and scalable method for industrial applications .
Propriétés
Formule moléculaire |
C12H4Cl2F6N4Se |
|---|---|
Poids moléculaire |
468.1 g/mol |
Nom IUPAC |
5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(trifluoromethylselanyl)pyrazole-3-carbonitrile |
InChI |
InChI=1S/C12H4Cl2F6N4Se/c13-5-1-4(11(15,16)17)2-6(14)8(5)24-10(22)9(7(3-21)23-24)25-12(18,19)20/h1-2H,22H2 |
Clé InChI |
CYZGMWQWIMJKHF-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1Cl)N2C(=C(C(=N2)C#N)[Se]C(F)(F)F)N)Cl)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



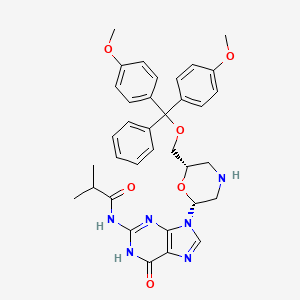
![[(3aR,4R,7aR)-5-[(2S)-5-acetyloxypentan-2-yl]-6-methyl-3-methylidene-2-oxo-3a,4,7,7a-tetrahydro-1-benzofuran-4-yl] 2-methylpropanoate](/img/structure/B12397208.png)
![(8R,9S,13S,14S)-3-methoxy-13-(113C)methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B12397224.png)
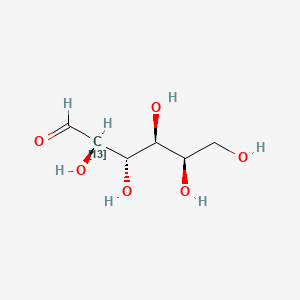

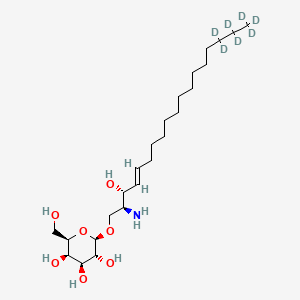

![N-[9-[(2R,4R,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12397257.png)
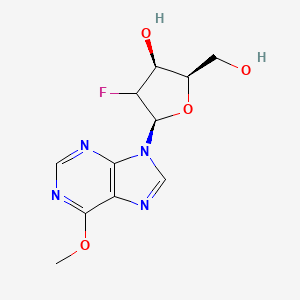

![(3E)-1,7,7-trimethyl-3-[(2,3,5,6-tetradeuterio-4-methylphenyl)methylidene]bicyclo[2.2.1]heptan-2-one](/img/structure/B12397273.png)


